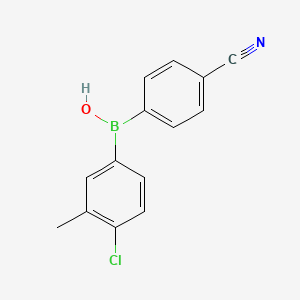
(4-Chloro-3-methylphenyl)(4-cyanophenyl)borinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-3-methylphenyl)(4-cyanophenyl)borinic acid is a boronic acid derivative with the molecular formula C14H11BClNO. This compound is characterized by the presence of both chloro and cyano functional groups attached to phenyl rings, making it a versatile reagent in organic synthesis and various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methylphenyl)(4-cyanophenyl)borinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the use of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-3-methylphenyl)(4-cyanophenyl)borinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or boronic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium azide or thiourea are employed under mild conditions.
Major Products Formed
Oxidation: Boronic esters and boronic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(4-Chloro-3-methylphenyl)(4-cyanophenyl)borinic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (4-Chloro-3-methylphenyl)(4-cyanophenyl)borinic acid involves its ability to form stable complexes with various metal catalysts. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired biaryl product. The presence of chloro and cyano groups enhances its reactivity and selectivity in these reactions .
Comparación Con Compuestos Similares
Similar Compounds
4-Cyanophenylboronic acid: Similar in structure but lacks the chloro and methyl groups.
3-Chloro-4-methylphenylboronic acid: Similar but lacks the cyano group.
3-Cyanophenylboronic acid: Similar but lacks the chloro and methyl groups
Uniqueness
(4-Chloro-3-methylphenyl)(4-cyanophenyl)borinic acid is unique due to the presence of both chloro and cyano groups, which provide enhanced reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications .
Propiedades
Número CAS |
872495-71-1 |
|---|---|
Fórmula molecular |
C14H11BClNO |
Peso molecular |
255.51 g/mol |
Nombre IUPAC |
(4-chloro-3-methylphenyl)-(4-cyanophenyl)borinic acid |
InChI |
InChI=1S/C14H11BClNO/c1-10-8-13(6-7-14(10)16)15(18)12-4-2-11(9-17)3-5-12/h2-8,18H,1H3 |
Clave InChI |
KBSRPSWXJCKFPJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C#N)(C2=CC(=C(C=C2)Cl)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


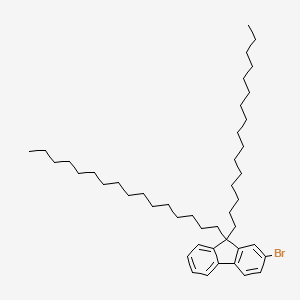
![3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198849.png)
![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole)](/img/structure/B14198853.png)


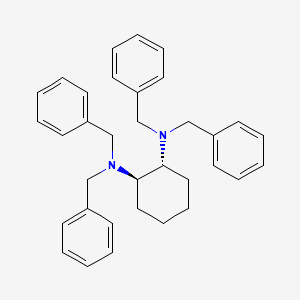
![2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine](/img/structure/B14198892.png)
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198910.png)
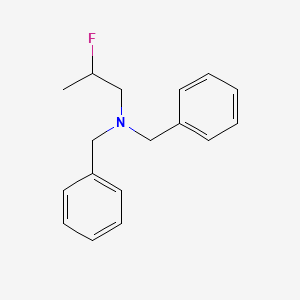
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclohexylurea](/img/structure/B14198912.png)
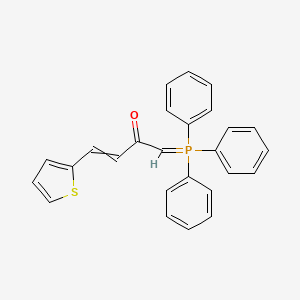
![3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane](/img/structure/B14198933.png)


